molecular formula C11H17BO2 B1487973 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1432491-43-4

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1487973
M. Wt: 192.06 g/mol
InChI Key: MCMLWIQRCZRVNH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and its role in chemical reactions. It may also include studying the compound’s stability under various conditions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound is used in the synthesis of derivatives that have shown inhibitory activity against serine proteases, including thrombin. These derivatives were studied in both solid state and solution, displaying no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

  • Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation : The compound is involved in the treatment of pinacolborane with vinylarenes, facilitated by rhodium and ruthenium complexes. This leads to the synthesis of vinylboronates, which are useful in various chemical syntheses (Murata et al., 2002).

  • Development of Propargylation Reagents : It is used in creating propargylation reagents. A scalable process for its preparation has been developed, which is significant in the production of key propargylation reagents (Fandrick et al., 2012).

  • Coupling Reaction of Azulenyl Derivatives : The compound is utilized in the synthesis and coupling reaction of azulene oligomers, contributing to the study of their physicochemical properties (Kurotobi et al., 2002).

Application in Organic and Medicinal Chemistry

  • Synthesis of Organometallic Compounds : It is used in synthesizing various organometallic compounds that have potential applications in medicinal chemistry and material science (Das et al., 2015).

  • Electrochemical Properties and Reactions : This compound has been studied for its electrochemical properties, particularly in the context of sulfur-containing organoboron compounds. These studies contribute to understanding the electrochemical behavior of organoboron compounds (Tanigawa et al., 2016).

  • Palladium-Catalyzed Silaboration of Allenes : Its use in palladium-catalyzed silaboration processes contributes to the synthesis of various organoboron compounds, which are valuable in organic synthesis (Chang et al., 2005).

  • Suzuki-Miyaura Coupling Polymerization : The compound plays a role in the Suzuki-Miyaura coupling polymerization, which is important for synthesizing polymers with specific properties (Yokozawa et al., 2011).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

2-(2-cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMLWIQRCZRVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
RK Sahoo, S Rajput, AG Patro, S Nembenna - Dalton Transactions, 2022 - pubs.rsc.org
A new example of a structurally characterized conjugated bis-guanidinate (CBG) supported zinc(I) dimer, ie, LZnZnL (3) (L = {(ArNH)(ArN)–CN–C(NAr)(NHAr)}; Ar = 2,6-Et2-C6H3) with …
Number of citations: 7 pubs.rsc.org
RK Sahoo, AG Patro, N Sarkar, S Nembenna - ACS omega, 2023 - ACS Publications
The conjugated bis-guanidinate-stabilized zinc hydride complex (I)-precatalyzed chemoselective dehydroborylation of a wide array of terminal alkynes with excellent yields is reported. …
Number of citations: 3 pubs.acs.org
D Wei - 2019 - theses.hal.science
This research work is aimed at developing advanced eco-friendly methodologies in the area of iron, manganese and rhenium-catalyzed (de)hydrogenation and hydroelementation …
Number of citations: 4 theses.hal.science
M Luo, Y Qin, X Chen, Q Xiao, B Zhao… - The Journal of Organic …, 2021 - ACS Publications
The simple, commercially available ZnBr 2 has been successfully employed as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes with …
Number of citations: 6 pubs.acs.org

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